molecular formula C14H14ClNO2 B2374658 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol CAS No. 98591-11-8

4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol

Cat. No. B2374658
CAS RN: 98591-11-8
M. Wt: 263.72
InChI Key: FLNUSSGYUQISIQ-UHFFFAOYSA-N
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Description

“4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol” is a chemical compound with the molecular formula C14H14ClNO2 and a molecular weight of 263.72 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves a production method of 4-chloro-2-aminophenol, where a nitrification-catalytic reduction reaction is carried out according to a hydrazine hydrate catalytic reduction method . Another method involves a one-pot synthesis of tetra-substituted imidazole, which is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol” can be analyzed using various spectroscopic and analytical techniques . The structure of the compound was confirmed using these techniques .


Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol” are complex and can involve multiple steps. For instance, a reaction may require a nitration, a conversion from the nitro group to an amine, and a bromination .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol” include its molecular weight of 263.72 and its molecular formula of C14H14ClNO2 . More specific properties such as solubility, melting point, and boiling point were not found in the search results.

Scientific Research Applications

Synthesis of Tetra-Substituted Imidazole

This compound is used in the synthesis of tetra-substituted imidazole . The synthesis is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .

Antioxidant Activity

The compound and its transition metal complexes have been evaluated for their antioxidant activities . The compound itself was found to be a better antioxidant than its metal complexes .

Antimicrobial Efficacy

The compound and its metal complexes have shown antimicrobial efficacy . The metal complexes were found to be more harmful against various strains of bacteria and fungi compared to the compound itself .

Molecular Docking Studies

Molecular docking studies have been conducted on this compound . The results based on the binding energy values supported the experimental results of the antioxidant activities of the compounds .

Charge Transfer Studies

A clear intramolecular charge transfer was perceived in the compound and its metal complexes . The transfer integral values for holes were found to be higher than the electron transfer integrals, indicating that the compound would be a better hole transporter .

Crystal Structure Analysis

The crystal structure of the compound has been analyzed . The compound forms prism-shaped crystals when allowed to evaporate slowly in air at room temperature .

Schiff Base Chemistry

Schiff bases and their derivatives, including this compound, have gained attention due to their simple synthetic and wide applications in the fields of coordination chemistry, biochemistry, and analytical chemistry .

Mechanism of Action

properties

IUPAC Name

4-chloro-2-[(4-methoxyanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-18-13-5-3-12(4-6-13)16-9-10-8-11(15)2-7-14(10)17/h2-8,16-17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNUSSGYUQISIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98591-11-8
Record name 4-CHLORO-2-((4-METHOXYANILINO)METHYL)PHENOL
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